molecular formula C17H20N2OS B14417525 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 81504-82-7

10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL

Cat. No.: B14417525
CAS No.: 81504-82-7
M. Wt: 300.4 g/mol
InChI Key: RMGPBCBEOUFXCN-UHFFFAOYSA-N
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Description

10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound with a complex structure that includes a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 2-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use.

Chemical Reactions Analysis

Types of Reactions

10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products can have different pharmacological or industrial applications.

Scientific Research Applications

10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications as an antipsychotic, antihistamine, or antiemetic agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine receptors, histamine receptors, and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.

    Chlorpromazine: A well-known antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.

    Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.

Uniqueness

10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific chemical structure, which imparts distinct pharmacological properties

Properties

CAS No.

81504-82-7

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

10-[2-(dimethylamino)propyl]phenothiazin-1-ol

InChI

InChI=1S/C17H20N2OS/c1-12(18(2)3)11-19-13-7-4-5-9-15(13)21-16-10-6-8-14(20)17(16)19/h4-10,12,20H,11H2,1-3H3

InChI Key

RMGPBCBEOUFXCN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)N(C)C

Origin of Product

United States

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